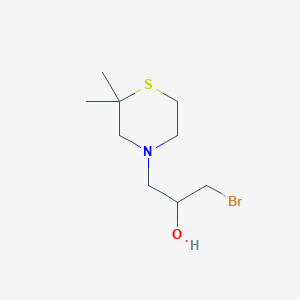
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is an organic compound featuring a bromine atom, a thiomorpholine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting 2,2-dimethyl-1,3-propanediol with sulfur dichloride to form the thiomorpholine ring.
Bromination: The thiomorpholine derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Hydroxylation: Finally, the brominated product is treated with a hydroxylating agent to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane (DCM) or KMnO₄ in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated or dehydroxylated compounds.
Scientific Research Applications
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.
Chemical Reactivity: The bromine atom and hydroxyl group provide reactive sites for various chemical transformations, enabling its use as a versatile intermediate.
Comparison with Similar Compounds
1-Bromo-3-(2,2-dimethylmorpholin-4-yl)propan-2-ol: Similar structure but with an oxygen atom instead of sulfur.
1-Bromo-3-(2,2-dimethylpiperidin-4-yl)propan-2-ol: Similar structure but with a piperidine ring.
Uniqueness: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs
Properties
Molecular Formula |
C9H18BrNOS |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1-bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18BrNOS/c1-9(2)7-11(3-4-13-9)6-8(12)5-10/h8,12H,3-7H2,1-2H3 |
InChI Key |
WLHMXYZRRWLOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)CC(CBr)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















